Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-5-11-8-4-2-3-7(10)12(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQQOIYOYLYQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Halogenation-Condensation-Fluorination
A solvent-free, metal-free approach utilizes UV LED irradiation for the regioselective synthesis of the methyl ester:
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Bromination :
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Styrene derivatives are brominated using N-bromosuccinimide (NBS) in tert-butanol/water.
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Condensation :
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The brominated intermediate reacts with 2-aminopyridine derivatives in acetonitrile-water under UV light (365 nm).
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Fluorination :
Key Advantages :
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No transition metal catalysts required.
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Yields of 65–72% achieved in 12–24 hours.
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Green solvent system (tert-butanol/water) reduces environmental impact.
Knoevenagel Condensation Approach
Synthesis from Cyanomethylimidazole Precursors
This method involves the condensation of 2-(1H-benzimidazol-2-yl)acetonitrile with methyl 2,4-dioxo-4-arylbutanoates in the presence of piperidine:
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Knoevenagel Adduct Formation :
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The nitrile reacts with the diketone to form an α,β-unsaturated carbonyl intermediate.
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Intramolecular Cyclization :
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Nucleophilic attack by the imidazole nitrogen on the carbonyl carbon closes the imidazo[1,2-a]pyridine ring.
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Esterification :
Reaction Conditions :
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Solvent: Ethanol/water (3:1).
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Temperature: 80°C.
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Yield: 68–75%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Biological Activities
Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate exhibits a range of biological activities that make it a candidate for further research and development. Key areas of interest include:
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, show significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:
- Cervical Carcinoma Cells : Significant inhibition of cell growth was observed at micromolar concentrations.
- Mechanism of Action : The compound may inhibit protein geranylgeranylation, a process crucial for cancer cell survival and proliferation.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various microbial strains. Preliminary studies suggest potential applications in treating infections caused by:
- Bacterial Pathogens : Effective against a range of bacteria, indicating promise as a lead compound for developing new antibiotics.
- Mycobacterial Infections : Exhibited moderate to good activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL.
Antiviral Activity
This compound has shown potential antiviral properties. Research indicates that it can inhibit viral replication in vitro, suggesting possible therapeutic applications against viral infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings regarding its structural analogs:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 4-fluoroimidazo[1,2-a]pyridine-3-carboxylate | 0.90 | Fluorine at position 4 |
| Methyl imidazo[1,2-a]pyridine-2-carboxylate | 0.85 | No fluorine substitution |
| Methyl 5-fluoroimidazo[1,2-a]pyridine-4-carboxylate | 0.88 | Fluorine at position 5 |
This table highlights how variations in substituents can impact both biological activity and chemical properties.
Case Studies
Several case studies have explored the effects and applications of this compound:
Antitumor Efficacy
A study evaluated the compound's effects on cervical cancer cell lines and found significant inhibition of cell growth at micromolar concentrations. This underscores its potential as an anticancer agent.
Antituberculosis Research
Another investigation focused on the compound's derivatives and their ability to combat Mycobacterium tuberculosis, revealing promising results that warrant further exploration for potential therapeutic use.
Antiviral Activity
Research has indicated that imidazo[1,2-a]pyridines can inhibit viral replication in vitro, suggesting potential therapeutic applications against viral infections.
Mechanism of Action
The mechanism of action of Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[1,2-a]pyridine core allows for diverse substitutions at positions 2, 5, 6, 7, and 8, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine-3-carboxylate Derivatives
Biological Activity
Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and various therapeutic potentials.
The synthesis of this compound typically involves the reaction of substituted pyridine derivatives with appropriate carboxylic acids or their derivatives. The introduction of the fluorine atom at the 5-position is significant as it can enhance the biological activity and pharmacokinetic properties of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇FN₂O₂ |
| Molecular Weight | 194.16 g/mol |
| CAS Number | [insert CAS number here] |
Antimycobacterial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimycobacterial activity. A study by Abrahams et al. demonstrated that several synthesized imidazo[1,2-a]pyridine-3-carboxamide derivatives showed moderate to good antituberculosis activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL for some derivatives .
Antibacterial and Antifungal Properties
Imidazo[1,2-a]pyridines have also been evaluated for their antibacterial properties. Studies have shown that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated potent antibacterial activity against Pseudomonas aeruginosa . Additionally, antifungal activity has been noted in various studies, though specific data on this compound is limited.
The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is believed that the imidazo ring structure plays a crucial role in interacting with biological targets such as enzymes or receptors involved in pathogen survival and proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the imidazo ring can significantly affect biological activity. For example, substituents at the C6 position have been shown to influence the efficacy against various targets .
Table 2: Summary of SAR Findings
| Substituent Position | Effect on Activity |
|---|---|
| C5 | Increased potency against M. tuberculosis |
| C6 | Critical for RGGT inhibition |
| C7 | Modulates cytotoxic effects |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : In vitro studies demonstrated that this compound could inhibit the growth of resistant strains of Mycobacterium tuberculosis, suggesting its potential use in treating multidrug-resistant tuberculosis.
- Case Study 2 : A comparative analysis with other imidazo[1,2-a]pyridine derivatives revealed that this compound exhibited superior antibacterial properties against Staphylococcus aureus.
Q & A
Q. What are the common synthetic routes for Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of fluorinated pyridine precursors with halogenated carbonyl intermediates. For example, analogous compounds (e.g., ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate) are synthesized via base-mediated reactions (e.g., potassium carbonate in ethanol/dimethoxyethane at 80–100°C) . Key steps include:
- Precursor selection : Use 2-amino-5-fluoropyridine and methyl 2-bromoacetate as starting materials.
- Cyclization : Optimize solvent polarity (ethanol or DMF) and temperature to enhance ring closure efficiency.
- Esterification : Introduce the methyl ester group via nucleophilic substitution or acid-catalyzed esterification.
Yield improvements (≥70%) are achievable by controlling stoichiometry and using coupling agents like EDCI .
Q. How is the structure of this compound characterized using spectroscopic methods?
- NMR : H NMR identifies protons on the imidazo-pyridine core (δ 7.5–8.5 ppm for aromatic protons) and methyl ester (δ 3.9 ppm for OCH). F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
- IR : Peaks at 1720–1740 cm (C=O stretch) and 1250–1300 cm (C-F stretch) .
- Mass spectrometry : Molecular ion [M+H] at m/z 209.1 (calculated for CHFNO) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Limited solubility in water; better in polar aprotic solvents (DMF, DMSO) or ethanol. Pre-solubilization in DMSO (10 mM) is recommended for biological assays .
- Stability : Stable at room temperature in inert atmospheres. Hydrolyzes slowly in aqueous basic conditions (pH >9), requiring storage at -20°C in desiccated environments .
Advanced Research Questions
Q. How does the fluorine substituent at the 5-position influence the compound’s reactivity in nucleophilic substitution reactions?
Fluorine’s electron-withdrawing effect activates the imidazo-pyridine core for electrophilic aromatic substitution (EAS) at the 2- and 7-positions. For example:
- Nitration : Fluorine directs nitration to the 7-position under HNO/HSO, yielding Methyl 5-fluoro-7-nitroimidazo[1,2-a]pyridine-3-carboxylate .
- Suzuki coupling : The 5-fluoro group stabilizes intermediates in Pd-catalyzed cross-couplings, enabling aryl/heteroaryl substitutions .
Control experiments with non-fluorinated analogs show reduced EAS reactivity, confirming fluorine’s role .
Q. How can researchers design experiments to investigate the impact of fluorine substitution position on bioactivity in imidazo[1,2-a]pyridine derivatives?
- Comparative SAR studies : Synthesize analogs with fluorine at positions 5, 6, or 8 (e.g., Methyl 6-fluoro and 8-fluoro derivatives) and test against biological targets (e.g., kinases or microbial enzymes) .
- Data analysis : Use IC values and molecular docking to correlate fluorine position with target binding affinity. For example, 5-fluoro derivatives may exhibit enhanced antimicrobial activity due to improved membrane penetration .
Q. What computational methods are suitable for predicting the metabolic pathways of this compound?
- In silico tools : Use SwissADME or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis to 5-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid) .
- Density Functional Theory (DFT) : Calculate activation energies for ester cleavage or fluorine displacement to prioritize synthetic modifications for metabolic stability .
Q. How can contradictory data on the compound’s antimicrobial efficacy across studies be resolved?
- Standardization : Ensure consistent assay conditions (e.g., bacterial strain, inoculum size, and compound purity >95%) .
- Mechanistic studies : Use time-kill assays and transcriptomics to differentiate bactericidal vs. bacteriostatic effects. For example, fluorinated imidazo-pyridines may disrupt DNA gyrase in Gram-positive bacteria but not Gram-negative .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding reactivity?
- Kinetic studies : Compare DFT-predicted reaction barriers with experimental rates (e.g., ester hydrolysis kinetics via HPLC) .
- Isotopic labeling : Use O-labeled water to trace hydrolysis pathways and validate mechanistic models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
